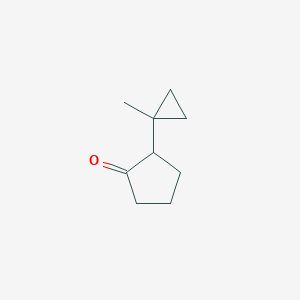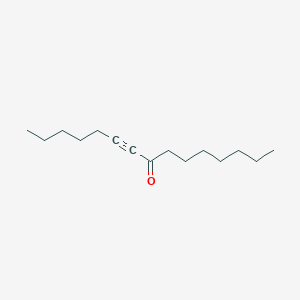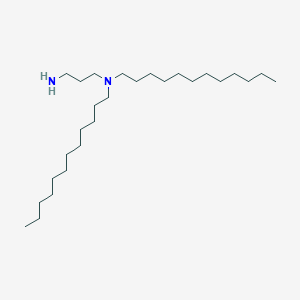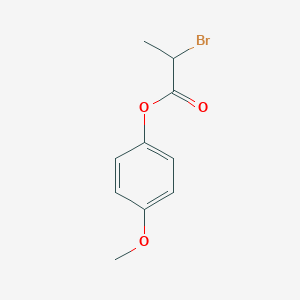
4-Methoxyphenyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2-bromopropanoate is an organic compound with the molecular formula C10H11BrO3. It is a yellow to white solid with a melting point of 41-44°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl 2-bromopropanoate can be synthesized through the esterification of 4-methoxyphenol with 2-bromopropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 2-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 4-Methoxyphenyl 2-hydroxypropanoate.
Reduction: 4-Methoxyphenyl 2-propanol.
Oxidation: 4-Methoxyphenyl 2-carboxypropanoate.
Applications De Recherche Scientifique
4-Methoxyphenyl 2-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the methoxy group is oxidized to a carboxylic acid. These reactions are facilitated by the presence of specific enzymes or chemical reagents that catalyze the transformation of the compound .
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 2-bromopropanoate can be compared with other similar compounds such as:
4-Methoxyphenylacetic acid: Similar in structure but lacks the bromine atom and has a carboxylic acid group instead of an ester group.
4-Methoxyphenyl 2-hydroxypropanoate: Similar in structure but has a hydroxyl group instead of a bromine atom.
4-Methoxyphenyl 2-propanol: Similar in structure but has an alcohol group instead of an ester group
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 2-bromopropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3 |
Clé InChI |
GZJGXKSXNABALE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


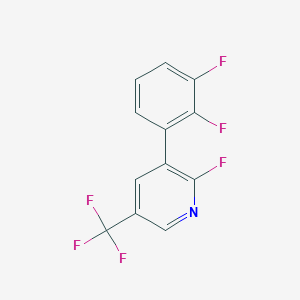
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)

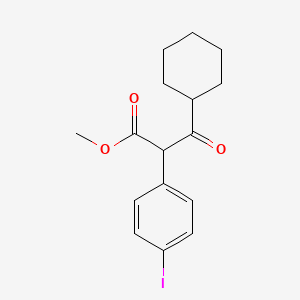
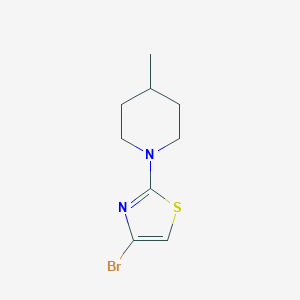
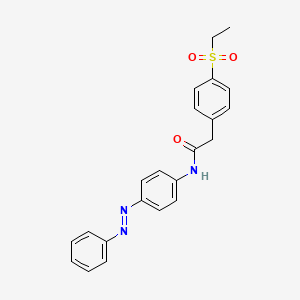
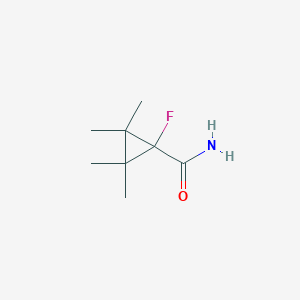

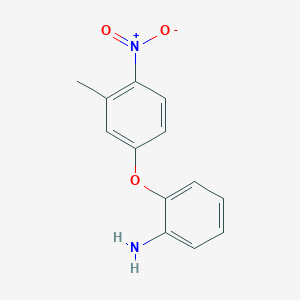
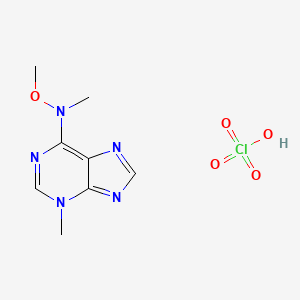
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
